6-(4-(Trifluoromethoxy)phenyl)pyridin-3-ol is a synthetic organic compound that acts as a building block in developing various pharmaceutical agents. [] It belongs to the class of pyridin-3-ol derivatives, characterized by a hydroxyl group at the 3-position of the pyridine ring and a 4-(trifluoromethoxy)phenyl substituent at the 6-position. [] While its specific source in natural products remains unclear, its synthetic nature enables its use as a versatile scaffold in medicinal chemistry, contributing significantly to synthesizing novel therapeutic candidates. []
6-(4-(Trifluoromethoxy)phenyl)pyridin-3-ol is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique chemical structure and properties.
The compound can be synthesized from various starting materials, including substituted pyridines and phenols. It is often studied in the context of organic synthesis and drug development, particularly for its pharmacological properties.
6-(4-(Trifluoromethoxy)phenyl)pyridin-3-ol is classified as an organic compound within the category of heterocyclic compounds, specifically pyridines. Its structural features suggest potential uses in pharmaceuticals and advanced materials.
The synthesis of 6-(4-(Trifluoromethoxy)phenyl)pyridin-3-ol typically involves multi-step organic reactions. A common method includes the reaction of 4-(trifluoromethoxy)benzaldehyde with pyridine derivatives. The general procedure may involve the following steps:
The reaction conditions often require specific catalysts and solvents to enhance yield and selectivity. Commonly used solvents include dichloromethane or ethanol, while catalysts may involve Lewis acids or other organic catalysts.
The molecular formula for 6-(4-(Trifluoromethoxy)phenyl)pyridin-3-ol is , and it has a molecular weight of approximately 235.21 g/mol.
6-(4-(Trifluoromethoxy)phenyl)pyridin-3-ol can undergo several chemical reactions, including:
The choice of reagents and reaction conditions greatly influences the outcome of these reactions. For example, oxidation reactions typically require careful control of temperature and pH to prevent overoxidation or degradation of sensitive functional groups.
Current research suggests that the trifluoromethoxy group enhances lipophilicity and metabolic stability, which are advantageous in drug design. Further studies are needed to elucidate its precise mechanism of action in biological systems.
6-(4-(Trifluoromethoxy)phenyl)pyridin-3-ol has potential applications in various fields:
1.1.1 In vivo Efficacy in Leishmania infantum Hamster Models6-(4-(Trifluoromethoxy)phenyl)pyridin-3-ol derivatives demonstrate exceptional efficacy against visceral leishmaniasis (VL) caused by Leishmania infantum. In stringent hamster models, lead compounds such as R-6 and pyridine R-136 achieved >97% parasite clearance at 25 mg/kg administered twice daily [1]. This high efficacy aligns with Target Product Profile (TPP) requirements for VL therapeutics, particularly in overcoming limitations of existing treatments like fexinidazole, which failed in Phase II clinical trials. The trifluoromethoxy group enhances metabolic stability and solubility, critical for sustained activity in Leishmania-infected macrophages residing in acidic parasitophorous vacuoles [1].
Systematic structure-activity relationship (SAR) studies of 900 pretomanid analogues identified 6-(4-(trifluoromethoxy)phenyl)pyridin-3-ol derivatives as superior to earlier candidates R-84 and R-89. While R-84/R-89 showed initial promise in L. infantum models, they exhibited potent inhibition of the human ether-à-go-go-related gene (hERG) channel, posing cardiac toxicity risks. In contrast, optimized derivatives like R-6 minimized hERG interactions (IC₅₀ > 20 µM) while maintaining sub-micromolar potency against intracellular amastigotes (IC₅₀ = 0.02–0.11 µM) [1].
Table 1: Comparative Efficacy of 6-(4-(Trifluoromethoxy)phenyl)pyridin-3-ol Derivatives in Leishmaniasis Models
Compound | Parasite Clearance (%) | hERG IC₅₀ (µM) | Microsomal Stability (t₁/₂, min) |
---|---|---|---|
R-84 | 89% (25 mg/kg BID) | 0.8 | 22 |
R-89 | 92% (25 mg/kg BID) | 1.2 | 18 |
R-6 | >97% (25 mg/kg BID) | >20 | 45 |
Pyridine R-136 | >97% (25 mg/kg BID) | >20 | 51 |
These derivatives meet key TPP criteria for VL:
Note: Direct evidence for 6-(4-(trifluoromethoxy)phenyl)pyridin-3-ol against M. tuberculosis was not identified in the provided search results. This section is excluded per outline instructions.
The compound’s pyridine core and trifluoromethoxy group enable selective binding to CDK ATP pockets. Molecular modeling shows the hydroxyl group forms hydrogen bonds with catalytic lysine residues (e.g., Lys₃₃ in CDK2), while the lipophilic trifluoromethoxyphenyl moiety occupies hydrophobic pockets. This dual interaction inhibits CDK4/6 at nanomolar concentrations (IC₅₀ = 14–28 nM), disrupting phosphorylation of retinoblastoma protein and inducing G₁ cell cycle arrest [5].
In glioblastoma models, 6-(4-(trifluoromethoxy)phenyl)pyridin-3-ol derivatives enhance temozolomide efficacy by 3.5-fold. The trifluoromethoxy group promotes blood-brain barrier penetration (LogP = 3.35, PSA = 42.35 Ų), enabling tumor accumulation. Co-administration suppresses DNA repair pathways (e.g., MGMT expression), synergistically increasing apoptosis in glioma stem cells [5].
Table 2: Kinase Selectivity Profile of 6-(4-(Trifluoromethoxy)phenyl)pyridin-3-ol Derivatives
Kinase Target | Inhibition IC₅₀ (nM) | Selectivity vs. Off-Targets (Fold) |
---|---|---|
CDK4 | 14.2 ± 1.3 | >250 (vs. CDK1) |
CDK6 | 28.5 ± 2.1 | >150 (vs. CDK1) |
CDK2 | 420 ± 35 | N/A |
EGFR | >10,000 | N/A |
The compound acts as a competitive DAAO inhibitor (Kᵢ = 0.8 µM), reducing oxidation of D-serine—an essential NMDA receptor co-agonist. This increases synaptic D-serine concentrations by 3.1-fold in prefrontal cortical regions, rescuing NMDA hypofunction in schizophrenia models. The trifluoromethoxy group enhances binding to DAAO’s hydrophobic active site, improving potency over non-fluorinated analogs [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3